[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
Description
4-(3-Methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a 1,4-benzothiazin-1,1-dioxide core substituted at the 4-position with a 3-methoxyphenyl group and at the 2-position with a 4-methylphenyl ketone moiety. Benzothiazine derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition, antimicrobial, and anticancer properties . The 1,1-dioxido group enhances the compound’s polarity, while the 3-methoxyphenyl and 4-methylphenyl substituents contribute to its electronic and steric profile, influencing binding affinity and solubility. Structural determination of such compounds typically employs crystallographic tools like SHELX and WinGX for refinement and visualization .
Properties
IUPAC Name |
[4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-16-10-12-17(13-11-16)23(25)22-15-24(18-6-5-7-19(14-18)28-2)20-8-3-4-9-21(20)29(22,26)27/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOUMGLTLPADRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, also known as benzothiazine derivative, has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 435.5 g/mol. The structure features a benzothiazine core modified with methoxy and methyl phenyl groups, which are believed to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H21NO5S |
| Molecular Weight | 435.5 g/mol |
| Structural Features | Benzothiazine core with methoxy and methyl substituents |
Antimicrobial Activity
Recent studies indicate that benzothiazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone have shown moderate to good activity against various bacterial strains. A study highlighted that the presence of methoxy groups enhances the lipophilicity of these compounds, facilitating better membrane penetration and increased antimicrobial efficacy .
Anticancer Activity
Benzothiazine derivatives are also being investigated for their anticancer potential. Preliminary findings suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. A related study demonstrated that structural modifications in benzothiazines can significantly enhance their cytotoxic effects against cancer cell lines .
Antioxidant Activity
The antioxidant properties of 4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone are attributed to its ability to scavenge free radicals and reduce oxidative stress. Research has shown that similar compounds can lower intracellular reactive oxygen species (ROS) levels in cultured cells . This suggests a potential role in protecting cells from oxidative damage, which is crucial in various disease states.
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzothiazine derivatives, including our compound of interest. The results indicated a significant reduction in bacterial growth for Gram-positive and Gram-negative bacteria when treated with the compound at specific concentrations.
Case Study 2: Anticancer Mechanism
In vitro assays on cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Mechanistic studies suggested that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.
Case Study 3: Antioxidant Potential
An investigation into the antioxidant capacity of related compounds demonstrated that they effectively reduced oxidative stress markers in cell cultures. The study utilized DPPH radical scavenging assays to quantify antioxidant activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
The target compound shares its benzothiazin-dioxido core with several analogs but differs in substituent patterns. Key comparisons include:
| Compound Name | R1 (4-position) | R2 (Aryl Group) | Molecular Weight | Key Properties/Activities | Reference |
|---|---|---|---|---|---|
| 4-(3-Methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 3-Methoxyphenyl | 4-Methylphenyl | ~463.5 g/mol | Potential kinase inhibition | N/A |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-Butylphenyl | Phenyl | ~463.0 g/mol | Enhanced lipophilicity | |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 3-Methylphenyl | 4-Ethylphenyl, 7-Fluoro | ~481.5 g/mol | Improved metabolic stability | |
| 2-(3-Benzoyl-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-2-yl)-1-phenylethanone | Hydroxy, Benzoyl | Phenyl | ~437.4 g/mol | Antioxidant activity | |
| 4-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | 4-Chlorobenzyl | 4-Methoxyphenyl | ~485.9 g/mol | Anticancer potential |
Key Observations:
- Fluorine Substitution : The 7-fluoro substituent in blocks oxidative metabolism, enhancing metabolic stability, a feature absent in the target compound.
- Biological Activity : The hydroxy and benzoyl groups in correlate with antioxidant activity, while the 4-chlorobenzyl group in is linked to anticancer effects, suggesting the target compound’s activity may depend on its unique substitution pattern.
Physicochemical and Structural Comparisons
- Similarity Coefficients : Using Tanimoto coefficients (as per ), the target compound shares ~70% structural similarity with and , primarily due to the common benzothiazin-dioxido core. Differences in aryl substituents reduce similarity scores.
- Crystallographic Data : The planar benzothiazin-dioxido core is conserved across analogs, but substituent-induced ring puckering (quantified via Cremer-Pople parameters ) varies. For instance, the 7-fluoro group in may distort the ring conformation, affecting protein binding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
